

# Application Notes and Protocols for Measuring AT-121 Efficacy in Pain Models

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## Compound of Interest

Compound Name: AT-121

Cat. No.: B3026133

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These application notes provide a comprehensive overview of the preclinical efficacy of **AT-121**, a bifunctional nociceptin/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonist. The following protocols are based on studies conducted in non-human primates, a crucial translational model for pain research.

## Introduction

**AT-121** is a novel analgesic agent that has demonstrated potent pain-relieving effects without the typical adverse effects associated with traditional opioids, such as respiratory depression, abuse potential, and opioid-induced hyperalgesia.<sup>[1][2][3]</sup> Its unique mechanism of action, targeting both NOP and MOP receptors, is believed to contribute to its favorable safety profile.<sup>[1][4][5]</sup> This document outlines the detailed experimental protocols for evaluating the analgesic efficacy of **AT-121** in established non-human primate models of acute and allodynic pain.

## Data Presentation: Efficacy of AT-121 in Pain Models

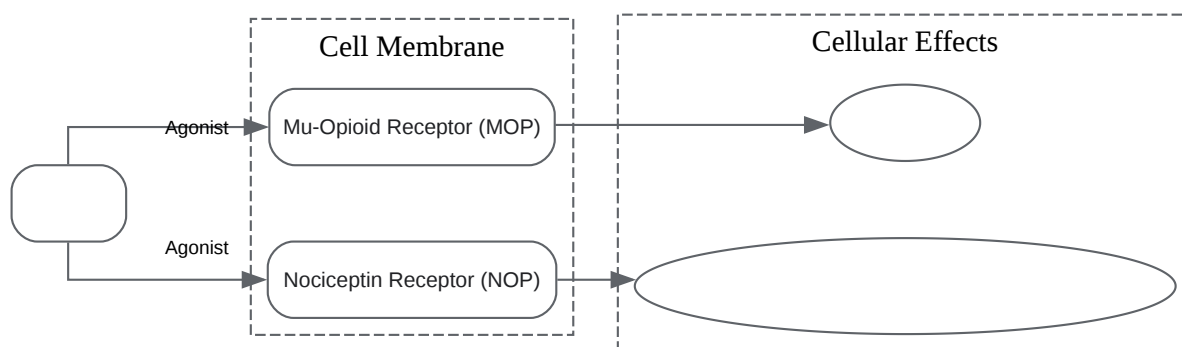
The following tables summarize the quantitative data on the efficacy of **AT-121** in non-human primate pain models.

Pain Model	Compound	Dose (mg/kg, s.c.)	Peak Effect (Time)	Analgesic Effect (% MPE or Latency)
Warm Water Tail-Withdrawal (50°C)	AT-121	0.003	1 hour	~50% MPE
	0.01	1 hour	~80% MPE	
	0.03	1 hour	100% MPE (maintained for 3 hours)	
	Morphine	1.0	1 hour	100% MPE
Capsaicin-Induced Allodynia (46°C)	AT-121	0.003	-	Reduced allodynia
	0.01	-	Significantly reduced allodynia	
	0.03	-	Completely blocked allodynia	

MPE: Maximum Possible Effect

Side Effect Profile	Compound	Dose (mg/kg)	Observation
Respiratory Depression	AT-121	Up to 0.3 (10x analgesic dose)	No significant respiratory depression
Morphine	3.0	Significant respiratory depression	
Abuse Potential (Self-Administration)	AT-121	0.001, 0.003	Did not maintain self-administration
Oxycodone	0.03	Maintained self-administration	
Opioid-Induced Hyperalgesia	AT-121	0.03 (repeated)	No development of hyperalgesia
Morphine	1.8 (repeated)	Development of hyperalgesia	
Physical Dependence (Naltrexone Challenge)	AT-121	0.03 (repeated)	No precipitated withdrawal signs
Morphine	1.8 (repeated)	Precipitated withdrawal signs	

## Signaling Pathway of AT-121



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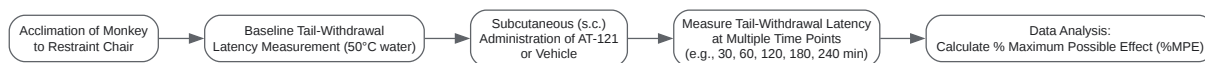
**Figure 1:** Simplified signaling pathway of **AT-121**.

## Experimental Protocols

### Warm Water Tail-Withdrawal Assay for Acute Nociception

This assay measures the latency of a non-human primate to withdraw its tail from warm water, indicating the analgesic effect of a compound against an acute thermal stimulus.

Experimental Workflow:



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**Figure 2:** Experimental workflow for the warm water tail-withdrawal assay.

Protocol:

- **Animals:** Adult male rhesus monkeys are used. Animals are housed individually and have access to food and water.
- **Acclimation:** Monkeys are acclimated to sitting in a primate restraint chair.
- **Baseline Measurement:** The distal 5 cm of the monkey's tail is immersed in a circulating water bath maintained at 50°C. The latency to withdraw the tail is recorded. A cut-off time of 20 seconds is used to prevent tissue damage. Baseline latencies are established before drug administration.
- **Drug Administration:** **AT-121** (0.003-0.03 mg/kg) or vehicle is administered subcutaneously (s.c.).
- **Post-Drug Measurement:** Tail-withdrawal latencies are measured at various time points after drug administration (e.g., 30, 60, 120, 180, and 240 minutes).

- **Data Analysis:** The data are converted to the percentage of maximum possible effect (%MPE) using the formula:  $\%MPE = [(post\text{-}drug\ latency - baseline\ latency) / (cut\text{-}off\ time - baseline\ latency)] \times 100$ .

## Capsaicin-Induced Allodynia Model

This model assesses the ability of a compound to reverse thermal allodynia, a state of pain caused by a stimulus that does not normally provoke pain.

Experimental Workflow:



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**Figure 3:** Experimental workflow for the capsaicin-induced allodynia model.

Protocol:

- **Animals:** Adult male rhesus monkeys are used.
- **Acclimation:** Monkeys are acclimated to the primate restraint chair.
- **Baseline Measurement:** Baseline tail-withdrawal latencies are determined in a 46°C water bath.
- **Induction of Allodynia:** Capsaicin (10 µg in 10 µL) is injected intradermally into the tail to induce thermal allodynia. This results in a significant decrease in tail-withdrawal latency in the 46°C water.
- **Drug Administration:** **AT-121** (0.003-0.03 mg/kg) or vehicle is administered s.c.
- **Post-Drug Measurement:** Tail-withdrawal latencies in the 46°C water are measured at various time points after drug administration.

- **Data Analysis:** The ability of **AT-121** to reverse capsaicin-induced allodynia is determined by comparing the post-drug tail-withdrawal latencies to those of vehicle-treated animals.

## Assessment of Respiratory Depression

Respiratory function is monitored to assess the safety profile of **AT-121**.

Protocol:

- **Animals:** Rhesus monkeys are implanted with telemetry devices for continuous monitoring of physiological parameters.
- **Drug Administration:** **AT-121** (at and above analgesic doses, e.g., 0.03 mg/kg and 0.3 mg/kg) or morphine is administered.
- **Monitoring:** Respiratory rate and blood oxygen saturation are continuously monitored using the telemetry system.
- **Data Analysis:** Changes in respiratory parameters from baseline are analyzed and compared between **AT-121** and morphine treatment groups.

## Drug Self-Administration Assay for Abuse Potential

This assay evaluates the reinforcing properties of a drug, which is an indicator of its abuse potential.

Protocol:

- **Animals:** Rhesus monkeys are trained to self-administer a reinforcing drug (e.g., cocaine or oxycodone) by pressing a lever in an operant conditioning chamber.
- **Substitution:** Once stable self-administration is established, saline is substituted for the reinforcing drug to confirm that the behavior is maintained by the drug.
- **AT-121 Testing:** **AT-121** is then substituted for the reinforcing drug at various doses.
- **Data Analysis:** The number of infusions self-administered per session is recorded. A lack of self-administration of **AT-121** compared to the reinforcing drug indicates a low abuse

potential.

## Conclusion

The data and protocols presented here demonstrate that **AT-121** is a potent analgesic with a significantly improved safety profile compared to traditional opioids. Its efficacy in validated non-human primate models of pain, coupled with its lack of respiratory depression, abuse potential, and other common opioid-related side effects, positions **AT-121** as a promising candidate for further development as a novel pain therapeutic. These detailed application notes and protocols provide a framework for researchers to further investigate the properties of **AT-121** and similar bifunctional NOP/MOP receptor agonists.

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## References

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